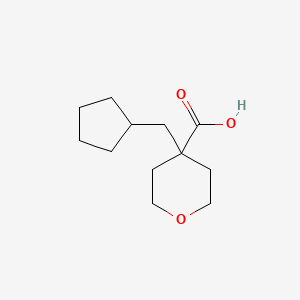
4-(Cyclopentylmethyl)tetrahydro-2h-pyran-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound with the molecular formula C12H20O3 It is a derivative of tetrahydropyran, featuring a cyclopentylmethyl group attached to the tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of 2H-pyran derivatives in the presence of a suitable catalyst. For instance, the hydrogenation of 2H-pyran with hydrogen gas in the presence of a platinum or palladium catalyst can yield tetrahydropyran derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product. The choice of catalyst and solvent also plays a crucial role in the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Tetrahydropyran: A simpler analog without the cyclopentylmethyl group.
Methyl tetrahydro-2H-pyran-4-carboxylate: A methyl ester derivative of tetrahydropyran-4-carboxylic acid.
4-Aminotetrahydropyran: An amino derivative of tetrahydropyran.
Uniqueness: 4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to the presence of the cyclopentylmethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C12H20O3 |
|---|---|
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
4-(cyclopentylmethyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C12H20O3/c13-11(14)12(5-7-15-8-6-12)9-10-3-1-2-4-10/h10H,1-9H2,(H,13,14) |
Clave InChI |
BJKJTRACCKTLBM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CC2(CCOCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)
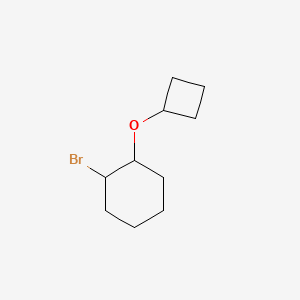
![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide](/img/structure/B13616676.png)
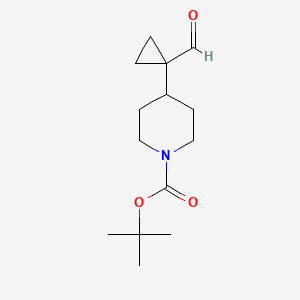
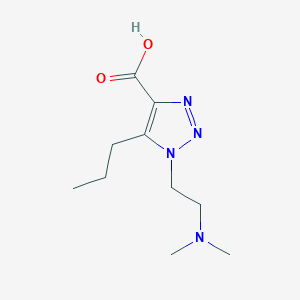

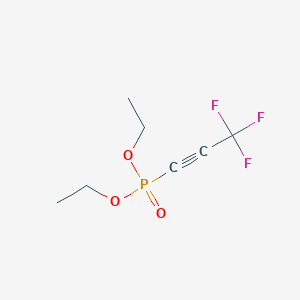
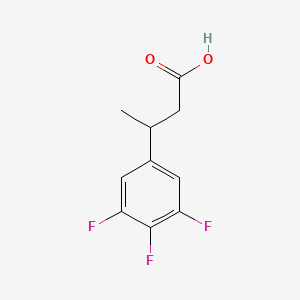
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)

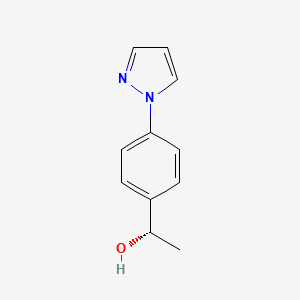
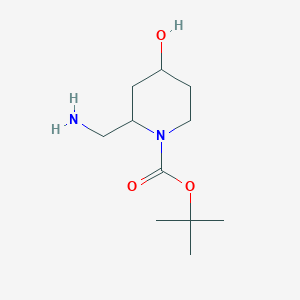

![tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate](/img/structure/B13616732.png)
